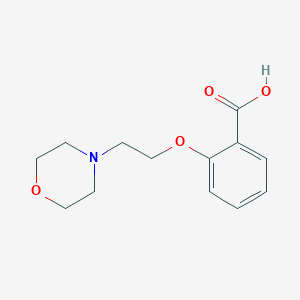

2-(2-Morpholin-4-ylethoxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-morpholin-4-ylethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-13(16)11-3-1-2-4-12(11)18-10-7-14-5-8-17-9-6-14/h1-4H,5-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVCENFXJDYZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Pertaining to 2 2 Morpholin 4 Ylethoxy Benzoic Acid

Established Synthetic Pathways to 2-(2-Morpholin-4-ylethoxy)benzoic acid

Alkylation Reactions in the Introduction of the Morpholin-4-ylethoxy Moiety

The introduction of the morpholin-4-ylethoxy group onto a benzoic acid precursor is commonly achieved via the Williamson ether synthesis. masterorganicchemistry.comnih.govreddit.com This method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. masterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the reaction of a salicylic (B10762653) acid derivative with a 4-(2-haloethyl)morpholine.

The general mechanism is a bimolecular nucleophilic substitution (SN2) reaction, where the alkoxide ion attacks the carbon atom bearing the halogen, leading to the displacement of the halide and the formation of the ether bond. masterorganicchemistry.com For this reaction to be efficient, primary alkyl halides are preferred as they are less prone to competing elimination reactions. nih.gov

A plausible synthetic route would involve the O-alkylation of a methyl salicylate (B1505791) with 4-(2-chloroethyl)morpholine (B1582488) in the presence of a base, followed by the hydrolysis of the ester to yield the desired carboxylic acid. The use of a base is essential to deprotonate the phenolic hydroxyl group of the salicylic acid derivative, thereby generating the nucleophilic phenoxide.

Table 1: Proposed Williamson Ether Synthesis for a Precursor to this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Methyl Salicylate | 4-(2-Chloroethyl)morpholine | Sodium Hydride (NaH) or Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) or Acetonitrile (B52724) | Methyl 2-(2-morpholin-4-ylethoxy)benzoate |

Precursor Chemistry and Intermediate Synthesis for Related Benzoic Acid Derivatives

4-(2-Chloroethyl)morpholine : This key intermediate can be synthesized from 2-morpholinoethan-1-ol by treatment with thionyl chloride in a suitable solvent like dichloromethane, often with a catalytic amount of dimethylformamide. chemicalbook.com

Substituted Salicylic Acids : A variety of substituted salicylic acids can be prepared through different methods. For instance, the Ullmann–Goldberg reaction conditions can be employed for the synthesis of salicylic acid derivatives from the corresponding 2-chlorobenzoic acids using water as a solvent in the presence of a copper catalyst and pyridine. researchgate.net

The synthesis of various benzoic acid derivatives as precursors allows for the creation of a library of analogs of the target compound with diverse substitution patterns on the aromatic ring.

Derivatization Strategies and Analogue Synthesis for Structural Exploration

The carboxylic acid and the aromatic ring of this compound offer multiple sites for chemical modification, enabling the synthesis of a wide range of analogs for structure-activity relationship studies.

Esterification and Amidation Approaches for Carboxylic Acid Modification

The carboxylic acid functional group is readily converted into esters and amides, which are common modifications in drug discovery to alter physicochemical properties such as solubility and membrane permeability.

Esterification : Ester derivatives of benzoic acids can be synthesized through various methods. A common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. google.com Alternatively, benzoic acid can be converted to its more reactive acid chloride, which then reacts with an alcohol to form the ester. beilstein-journals.org The synthesis of benzoate (B1203000) derivatives can also be achieved by reacting the benzoic acid with an alcohol in the presence of a dehydrating agent. google.com

Amidation : Amides are typically synthesized by reacting the carboxylic acid with an amine. This reaction often requires the activation of the carboxylic acid, for example, by converting it to an acid chloride. The resulting acid chloride can then react with a primary or secondary amine to form the corresponding amide. sphinxsai.com Another approach involves the use of coupling reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−), which facilitate the direct formation of an amide bond between a carboxylic acid and an amine. nih.gov

Table 2: General Methods for Ester and Amide Formation from Benzoic Acid Derivatives

| Reaction | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) | Ester |

| Amidation | 1. Thionyl Chloride (SOCl2) 2. Amine | Amide |

| Amidation | Amine, Coupling Agent (e.g., DMT/NMM/TsO−) | Amide |

Functional Group Interconversions and Aromatic Substitutions

Further structural diversity can be achieved through functional group interconversions and by introducing additional substituents onto the aromatic ring.

Functional Group Interconversions : This broad category of reactions allows for the modification of existing functional groups. For example, a nitro group, which can be introduced onto the aromatic ring via nitration, can be subsequently reduced to an amino group. This amino group can then be further modified.

Aromatic Substitutions : The existing morpholinoethoxy substituent on the benzoic acid ring will direct the position of incoming electrophiles in electrophilic aromatic substitution reactions. pressbooks.pub The ether oxygen of the morpholinoethoxy group has lone pairs of electrons that can be donated into the aromatic ring through resonance, making the ortho and para positions more electron-rich. youtube.comorganicchemistrytutor.com Therefore, the 2-(2-morpholinoethoxy) group is expected to be an ortho, para-director. organicchemistrytutor.comchemistrytalk.org Since the ortho position is already substituted, incoming electrophiles would be directed primarily to the para position (position 5) and the other ortho position (position 3). Steric hindrance from the existing substituent might influence the ratio of ortho to para substitution. wikipedia.org

Common electrophilic aromatic substitution reactions include:

Nitration : Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. ppor.az

Halogenation : Introduction of a halogen (e.g., -Br, -Cl) using a halogenating agent and a Lewis acid catalyst.

Ring Expansion and Contraction Methodologies Relevant to Morpholine (B109124) or Benzoic Acid Moieties

Modification of the heterocyclic or aromatic ring systems themselves can lead to novel scaffolds.

Morpholine Ring Expansion : Methodologies for the ring expansion of morpholine derivatives have been explored. For instance, base-catalyzed ring-opening of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates can lead to the formation of substituted morpholines. nih.govacs.org Another approach involves the reaction of a 4-substituted-3-chloromethylmorpholine with phenoxide anions, which can lead to the formation of 1,4-oxazepanes through neighboring group participation. researchgate.net The oxidative ring-opening of morpholine derivatives can also be achieved using visible light as an energy source. google.com

Benzoic Acid Ring Contraction : While less common for simple benzoic acids, ring contraction methodologies exist for more complex cyclic systems. Photochemical methods can be employed for the ring contraction of saturated heterocycles. nih.gov For example, visible light-mediated ring contraction of α-acylated saturated heterocycles has been reported. nih.gov Another strategy involves the Wolff rearrangement of cyclic α-diazoketones, which can be generated from the corresponding carboxylic acids. researchgate.net

Structure Activity Relationship Sar Studies and Rational Analogue Design for 2 2 Morpholin 4 Ylethoxy Benzoic Acid Derivatives

Elucidation of Key Pharmacophoric Elements within the 2-(2-Morpholin-4-ylethoxy)benzoic acid Scaffold

A pharmacophore model represents the key molecular features necessary for a compound to bind to a specific biological target and exert its effect. For the this compound scaffold, the essential pharmacophoric elements can be hypothesized based on its constituent parts and SAR data from related analogues.

The core scaffold can be deconstructed into three primary components:

The Benzoic Acid Moiety: The carboxylic acid group is a critical feature, often involved in crucial interactions with biological targets. It can act as a hydrogen bond donor and acceptor, and in its ionized carboxylate form, it can participate in electrostatic or ionic interactions. The aromatic ring serves as a scaffold, positioning the other functional groups in the correct orientation for target binding.

The Morpholine (B109124) Ring: This saturated heterocycle, with its tertiary amine, is typically a key interaction point. The nitrogen atom is basic and can be protonated at physiological pH, allowing for ionic interactions. The oxygen atom in the morpholine ring can also act as a hydrogen bond acceptor.

In related scaffolds, such as 2-morpholino-5-N-benzylamino benzoic acid, the 2-morpholino group and the 1-carboxylic acid group have been identified as essential for activity. nih.govnih.gov The spatial relationship between these groups is a determining factor for biological efficacy.

Impact of Substituent Variations on Biological Efficacy and Selectivity

The biological activity of the this compound scaffold can be fine-tuned by introducing various substituents onto the benzoic acid ring. The nature and position of these substituents can significantly alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Substituent Effects on the Benzoic Acid Ring:

The acidity of the carboxylic acid, and thereby its ionization state, is influenced by substituents on the aromatic ring.

Electron-withdrawing groups (e.g., nitro, cyano, halo groups) tend to increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion. libretexts.org This can enhance ionic interactions with positively charged residues in a target's binding site.

Electron-donating groups (e.g., methoxy (B1213986), methyl, hydroxyl groups) decrease acidity. libretexts.org

Studies on various benzoic acid derivatives have shown that the position of the substituent is critical. For instance, in the context of anti-sickling properties, strong electron-donating groups on the benzene (B151609) ring were found to be important for potent activity. researchgate.net In other cases, such as certain inhibitors of adenovirus replication, a specific ortho, ortho substitution pattern was found to be favorable. nih.govresearchgate.net

The following interactive table summarizes the expected effect of common substituents on the acidity of a benzoic acid scaffold, which in turn can influence biological activity.

| Substituent (Y) | Position | Electronic Effect | Expected pKa Change (relative to H) | Potential Impact on Biological Interaction |

| –NO₂ | para | Electron-withdrawing | Decrease | Stronger ionic/electrostatic interactions |

| –CN | para | Electron-withdrawing | Decrease | Stronger ionic/electrostatic interactions |

| –Br | para | Electron-withdrawing | Decrease | Stronger ionic/electrostatic interactions |

| –Cl | para | Electron-withdrawing | Decrease | Stronger ionic/electrostatic interactions |

| –H | - | Reference | 4.19 (for benzoic acid) | Baseline interaction |

| –CH₃ | para | Electron-donating | Increase | Weaker ionic/electrostatic interactions |

| –OCH₃ | para | Electron-donating | Increase | Weaker ionic/electrostatic interactions |

| –OH | para | Electron-donating | Increase | Weaker ionic/electrostatic interactions |

Data adapted from general principles of substituent effects on benzoic acid acidity. libretexts.org

Modifications to the Morpholine Moiety:

While the morpholine ring is often a stable and effective group, variations can be explored to probe the SAR. Replacing the morpholine with other cyclic amines (e.g., piperidine (B6355638), pyrrolidine) can alter the basicity, lipophilicity, and steric bulk, which can impact binding affinity and selectivity.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry can play a pivotal role in the biological activity of drug molecules. Although the parent this compound is achiral, the introduction of chiral centers through substitution can lead to enantiomers with significantly different pharmacological profiles.

For example, introducing a substituent on the ethoxy linker would create a chiral center. The (R)- and (S)-enantiomers could exhibit different binding affinities for a chiral target, such as a receptor or enzyme, due to one enantiomer achieving a more favorable three-dimensional arrangement within the binding site.

Design Principles for Novel Analogues Aimed at Optimizing Biological Profiles

The rational design of novel analogues of this compound should be guided by the SAR principles discussed. The goal is to optimize the biological profile, which can include enhancing potency, improving selectivity, and modifying physicochemical properties to achieve better pharmacokinetic characteristics.

Key design strategies include:

Scaffold Hopping and Ring Variation: The morpholine ring could be replaced with other heterocycles to explore new interactions or alter physical properties. Similarly, bioisosteric replacement of the carboxylic acid group (e.g., with a tetrazole) could be considered to modulate acidity and metabolic stability while maintaining key binding interactions.

Substituent Scanning: A systematic exploration of substituents on the benzoic acid ring can be performed to map the electronic and steric requirements of the target's binding pocket. This can involve varying both the type of substituent (e.g., halogens, alkyl, alkoxy) and its position (ortho, meta, para relative to the ethoxy group).

Linker Modification: The length and rigidity of the ethoxy linker can be altered. Shortening or lengthening the alkyl chain, or introducing conformational constraints such as double bonds or cyclic structures, could lock the molecule into a more active conformation.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be employed. This allows for the in silico evaluation of how newly designed analogues fit into the binding site and can help prioritize the synthesis of compounds with the highest predicted affinity.

By systematically applying these principles, new derivatives of this compound can be designed with the aim of achieving a more desirable biological profile for a specific therapeutic application.

Molecular Interactions and Identification of Biological Targets for 2 2 Morpholin 4 Ylethoxy Benzoic Acid

Approaches to Putative Molecular Target Identification

The identification of putative molecular targets for a compound like 2-(2-Morpholin-4-ylethoxy)benzoic acid would typically involve a range of in silico and in vitro screening methods. Computational approaches, such as inverse virtual screening, could be employed to dock the compound against a library of known protein structures to predict potential binding partners. Ligand-based similarity searches might also offer clues by comparing its structure to compounds with known biological activities.

Experimentally, high-throughput screening (HTS) assays are a common starting point. These could involve testing the compound against a panel of receptors, enzymes, and ion channels to identify any inhibitory or activating effects. Affinity chromatography-based methods, where the compound is immobilized to identify interacting proteins from cell lysates, represent another powerful tool for target discovery. However, at present, there is no publicly available data from such studies specifically for this compound.

Ligand-Protein Interaction Analysis, including Binding Affinity Determinations

Detailed analysis of ligand-protein interactions, including the determination of binding affinities (such as Kᵢ, Kₔ, or IC₅₀ values), is crucial for understanding a compound's potency and selectivity. Techniques like fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are standard methods for quantifying these interactions.

For this compound, there is a lack of published studies that report specific binding affinity data for any putative protein target. While the broader class of benzoic acid derivatives has been explored for interactions with various proteins, this specific molecule has not been the subject of detailed biophysical characterization in the public domain.

Investigations into Allosteric Modulation versus Orthosteric Binding Mechanisms

Distinguishing between allosteric modulation and orthosteric binding is a key aspect of characterizing a compound's mechanism of action. Orthosteric ligands bind to the primary, active site of a protein, often competing with the endogenous ligand. In contrast, allosteric modulators bind to a secondary site, inducing a conformational change that alters the protein's activity.

Determining the binding mechanism for this compound would require specialized assays. For instance, competitive binding assays with known orthosteric ligands could indicate a shared binding site. Functional assays in the presence of varying concentrations of the endogenous substrate could also reveal the non-competitive nature of allosteric modulation. As with binding affinity, no such investigations have been published for this particular compound.

Characterization of Target Engagement and Specificity in Preclinical Systems

Once a putative target is identified, confirming target engagement in a cellular or in vivo context is a critical next step. Cellular thermal shift assays (CETSA) or photoaffinity labeling are techniques that can demonstrate that a compound binds to its intended target in a more complex biological environment. Subsequent studies would then explore the specificity of the compound by testing its activity against a panel of related and unrelated targets to assess potential off-target effects.

Preclinical characterization of this compound is not documented in the available literature. While some patents may broadly claim therapeutic utility for related structures, specific preclinical data demonstrating target engagement and specificity for this compound are absent.

Computational and Theoretical Approaches in the Research of 2 2 Morpholin 4 Ylethoxy Benzoic Acid

Molecular Docking and Dynamics Simulations for Predicting Binding Modes and Conformational Stability

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(2-morpholin-4-ylethoxy)benzoic acid, docking simulations would be employed to predict how the compound binds to the active site of a specific protein target. This process involves generating a multitude of possible conformations and orientations (poses) of the ligand within the protein's binding pocket and scoring them based on their binding affinity. For instance, studies on various benzoic acid derivatives have successfully used docking to understand their inhibitory mechanisms against targets like cyclooxygenase (COX) enzymes or bacterial enzymes. Such studies reveal key molecular interactions, such as hydrogen bonds formed by the carboxylic acid group with residues like Arginine and Tyrosine, and hydrophobic interactions involving the phenyl ring.

Following docking, molecular dynamics (MD) simulations are often performed to assess the conformational stability of the predicted ligand-protein complex over time. MD simulations model the atomic and molecular motion, providing insights into the flexibility of the complex and the durability of the interactions identified in docking. An MD simulation of a this compound-protein complex would track the movements of both the ligand and the protein, ensuring that the predicted binding mode is stable and does not dissociate. Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to confirm the stability of the complex.

Table 1: Representative Molecular Docking and Interaction Data for Benzoic Acid Derivatives This table presents hypothetical yet representative data that would be generated from a molecular docking study of this compound against a target protein, based on findings for similar compounds.

| Parameter | Value/Description |

|---|---|

| Target Protein | Cyclooxygenase-2 (COX-2) |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Binding Interactions | |

| Hydrogen Bonds | Carboxylate group with Arg120 and Tyr355 |

| Hydrophobic Interactions | Benzoic ring with Leu352, Val523, and Ala527 |

| Other Interactions | Morpholine (B109124) oxygen with a water molecule in the active site |

| MD Simulation Stability | Stable complex observed over a 100 ns simulation |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. For this compound, a QSAR model could be developed to predict its biological activity based on a dataset of structurally similar compounds with known activities. nih.gov

The development of a QSAR model involves several key steps. First, a dataset of compounds and their corresponding biological activities is compiled. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electronic fields). nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity. dergipark.org.tr

QSAR studies on benzoic acid derivatives have shown that properties like hydrophobicity, molar refractivity, and electronic parameters are often crucial for their activity. nih.gov For instance, a model might reveal that increasing the hydrophobicity of a particular region of the molecule enhances its inhibitory activity. nih.gov Such models are validated internally (e.g., using cross-validation) and externally (using a test set of compounds) to ensure their predictive power. nih.gov The resulting QSAR model can then be used to predict the activity of new, unsynthesized analogues of this compound, guiding the design of more potent compounds. nih.gov

Table 2: Key Descriptors in a Hypothetical QSAR Model for Benzoic Acid Analogues This table illustrates the types of molecular descriptors and their potential influence on biological activity in a QSAR study.

| Descriptor Type | Example Descriptor | Correlation with Activity | Interpretation |

|---|---|---|---|

| Lipophilicity | LogP | Positive | Higher lipid solubility may improve cell membrane penetration. |

| Electronic | LUMO Energy | Negative | A lower energy of the lowest unoccupied molecular orbital may enhance reactivity. |

| Steric | Molar Refractivity (MR) | Positive | Indicates that bulkier substituents might improve binding through van der Waals forces. |

| Topological | Wiener Index | Negative | Relates to molecular branching and compactness. |

Virtual Screening Techniques for Identifying Novel Analogues

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. If this compound is identified as a hit compound, virtual screening can be employed to find novel analogues with potentially improved efficacy, selectivity, or pharmacokinetic properties.

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. A library of compounds is docked into the active site of the target, and the compounds are ranked based on their predicted binding affinity (docking scores). This approach is powerful for discovering compounds with novel chemical scaffolds that can fit the target's binding site.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This method uses the structure of a known active ligand, such as this compound, as a template. The screening searches for other molecules in a database that have similar 2D or 3D structural features, under the principle that structurally similar molecules are likely to have similar biological activities. Techniques used in LBVS include similarity searching based on molecular fingerprints and pharmacophore modeling. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.

Both methods can efficiently screen millions of compounds, prioritizing a smaller, more manageable number for subsequent experimental testing.

Cheminformatics and Data Mining Methodologies for Compound Prioritization and Related Bioactivity Data

Cheminformatics combines computational methods with chemical information to solve problems in the field of chemistry. In the context of this compound, cheminformatics and data mining are vital for prioritizing compounds and analyzing bioactivity data.

Large biological and chemical databases, such as PubChem, ChEMBL, and BindingDB, serve as primary resources. These databases can be mined to retrieve information on this compound and structurally related compounds. Data mining can uncover existing bioactivity data, target associations, and structure-activity relationships (SAR) that may not be apparent from individual studies.

For example, a similarity search for this compound in ChEMBL could reveal analogues that have been tested against various biological targets, providing clues about its potential mechanism of action. Furthermore, cheminformatics tools can be used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. By calculating properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, researchers can prioritize compounds that are more likely to have favorable drug-like properties, saving time and resources in the drug development pipeline. mspsss.org.ua Clustering algorithms can also be applied to group large sets of related compounds based on their structural similarities, helping to identify diverse scaffolds for further investigation.

Advanced Analytical Methodologies for Characterization of 2 2 Morpholin 4 Ylethoxy Benzoic Acid in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution. Both ¹H and ¹³C NMR spectra would be required for the unambiguous characterization of 2-(2-morpholin-4-ylethoxy)benzoic acid.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The aromatic protons on the benzoic acid ring would appear as a complex multiplet pattern. The ethoxy linker protons would present as two distinct triplets, while the protons on the morpholine (B109124) ring would typically show two multiplets corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Distinct signals would be expected for the carboxyl carbon, the aromatic carbons (with quaternary carbons appearing at different chemical shifts than the protonated ones), the ethoxy carbons, and the morpholine carbons.

Predicted NMR Data for this compound

| Technique | Assignment | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | -COOH | ~10.0 - 13.0 (broad singlet) |

| Aromatic-H | ~6.8 - 8.0 (multiplets) | |

| -OCH₂CH₂N- | ~4.2 (t, -OCH₂-), ~2.8 (t, -CH₂N-) | |

| Morpholine-H | ~3.7 (t, -CH₂O-), ~2.5 (t, -CH₂N-) | |

| ¹³C NMR | -C=O | ~165 - 175 |

| Aromatic-C | ~110 - 160 | |

| -OCH₂- | ~66 | |

| -CH₂N- | ~57 | |

| Morpholine-C | ~67 (-CH₂O-), ~54 (-CH₂N-) |

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₃H₁₇NO₄), high-resolution mass spectrometry (HRMS) would confirm the exact mass with high precision. Using electrospray ionization (ESI), the compound would typically be observed as a protonated molecular ion [M+H]⁺ at an m/z value corresponding to its molecular weight plus the mass of a proton.

Infrared (IR) Spectroscopy IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation. Key absorptions are expected for the carboxylic acid, ether, and aromatic functionalities.

Typical IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| C=O stretch | 1700-1725 | |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Ether | C-O stretch | 1050-1250 |

| Tertiary Amine | C-N stretch | 1000-1250 |

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about conjugated electronic systems. The benzoic acid moiety acts as a chromophore. The substitution on the aromatic ring will influence the wavelength of maximum absorption (λmax). A typical UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or methanol, would show characteristic absorption bands in the ultraviolet region, consistent with a substituted benzene (B151609) derivative.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, LC-MS)

Chromatographic techniques are fundamental for separating the target compound from impurities, starting materials, and by-products, thereby enabling its isolation and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing the purity of polar to moderately nonpolar organic compounds. A C18 (octadecylsilyl) stationary phase is typically used. The mobile phase would likely consist of a mixture of an aqueous solvent (often with a pH-modifying additive like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol. sigmaaldrich.com Purity is determined by integrating the peak area of the compound and comparing it to the total area of all observed peaks at a specific UV wavelength.

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable as it provides not only the retention time of the compound but also its mass-to-charge ratio, confirming the identity of the peak. researchgate.net It is a highly sensitive and selective method used for both qualitative and quantitative analysis, particularly for tracking the compound in complex mixtures, such as during reaction monitoring.

Typical HPLC/LC-MS Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) sigmaaldrich.com |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient (e.g., 5% to 95% B over 15 minutes) |

| Flow Rate | 1.0 mL/min sigmaaldrich.com |

| Detection (HPLC) | UV (e.g., at 230 or 254 nm) longdom.org |

| Detection (LC-MS) | Electrospray Ionization (ESI), Positive Mode |

Crystallographic Analysis of Compound-Target Complexes (where applicable for related structural insights)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its solid state. While obtaining a single crystal of this compound suitable for analysis may be challenging, the technique offers unparalleled structural insight.

Should the compound be investigated for its interaction with a biological target, such as an enzyme or receptor, co-crystallization of the compound with the target protein would be a primary goal. The resulting crystal structure of the compound-target complex would provide precise, atomic-level details of the binding event.

This information would elucidate:

The exact conformation (shape) adopted by the compound when it binds to the target.

The specific intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the complex.

The orientation of the morpholine, ethoxy, and benzoic acid moieties within the binding site.

Such structural data is invaluable for structure-based drug design, enabling researchers to rationally design new analogs with improved potency, selectivity, and pharmacokinetic properties. In the absence of a crystal structure for the specific compound, analysis of crystallographic data from structurally related benzoic acid derivatives bound to their targets can offer useful predictive models for how this compound might behave.

Future Research Directions and the Broader Translational Potential of 2 2 Morpholin 4 Ylethoxy Benzoic Acid Research

Exploration of Novel Therapeutic Indications and Mechanistic Pathways

Future research is poised to uncover novel therapeutic applications for 2-(2-Morpholin-4-ylethoxy)benzoic acid by exploring its effects across a wide range of biological targets. The presence of the morpholine (B109124) ring, a common feature in many pharmacologically active compounds, suggests potential interactions with various receptors and enzymes. Initial research directions could focus on its potential antimicrobial and anti-inflammatory effects. A deeper investigation into its mechanism of action is crucial. Understanding how this compound interacts with cellular components at a molecular level will be paramount in identifying its primary targets and downstream signaling pathways. Techniques such as target deconvolution and chemoproteomics could be employed to elucidate its precise molecular interactions and uncover novel mechanistic pathways.

Development of Advanced Analogues with Enhanced Efficacy and Target Specificity

The development of advanced analogues of this compound represents a promising avenue for enhancing its therapeutic potential. Through medicinal chemistry approaches, modifications to the benzoic acid, ethoxy linker, and morpholine ring can be systematically explored to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be instrumental in guiding the design of these new chemical entities. The goal of such lead optimization efforts is to synthesize analogues with superior efficacy and a more refined target specificity, thereby potentially reducing off-target effects. For instance, strategic substitutions on the benzoic acid ring could modulate the compound's electronic and steric properties, leading to improved binding affinity for its biological target.

Integration with Systems Biology and Multi-Omics Approaches

To gain a comprehensive understanding of the biological effects of this compound and its future analogues, integration with systems biology and multi-omics approaches will be indispensable. These powerful technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound. nih.govnih.govtechscience.com By analyzing the global changes in gene expression, protein levels, and metabolic profiles, researchers can identify key pathways and networks modulated by the compound. nih.govnews-medical.netresearchgate.net This multi-faceted approach can help in identifying biomarkers for drug response, uncovering potential mechanisms of resistance, and predicting potential toxicities early in the drug development process. nih.govtechscience.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Morpholin-4-ylethoxy)benzoic acid, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling morpholine derivatives with substituted benzoic acid precursors. For example, nucleophilic substitution reactions between 2-chloroethoxybenzoic acid and morpholine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) are common. Catalytic bases like K₂CO₃ or triethylamine enhance reactivity. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of benzoic acid derivative to morpholine), temperature (80–100°C), and reaction time (12–24 hours). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the morpholine ring integration (δ 2.5–3.5 ppm for N-CH₂ and δ 3.6–4.0 ppm for O-CH₂) and benzoic acid protons (δ 7.5–8.5 ppm for aromatic protons).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1100 cm⁻¹ (C-O-C stretch of ether/morpholine) validate functional groups.

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺ or [M-H]⁻) confirm molecular weight. X-ray crystallography (if crystalline) provides absolute configuration using SHELX refinement protocols .

Q. What are the common applications of this compound in medicinal chemistry research?

- Methodological Answer : It serves as a scaffold for designing kinase inhibitors or GPCR modulators due to its morpholine moiety, which enhances solubility and bioavailability. Derivatives are explored for anti-inflammatory and anticancer properties. For example, morpholine-linked benzoic acids are precursors in synthesizing bioactive molecules like 5-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid, which targets protein-protein interactions .

Advanced Research Questions

Q. How can researchers optimize crystallization of this compound for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Use solvent mixtures (e.g., methanol/water or acetonitrile/ethyl acetate) to induce slow crystallization.

- Salt Formation : Co-crystallize with counterions (e.g., morpholinium salts) to improve lattice stability, as seen in morpholin-4-ium 4-methoxybenzoate structures .

- SHELX Refinement : Employ SHELXL for high-resolution data refinement. Key parameters include thermal displacement modeling and hydrogen atom positioning. Low-temperature data collection (100 K) reduces thermal motion artifacts .

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Batch Consistency : Verify compound purity (>95% via HPLC) and polymorphic forms (using PXRD).

- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., fluorobenzyl vs. methoxy groups) using analogues like 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid to isolate activity contributors .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Reagent Purity : Use freshly distilled morpholine to avoid amine oxidation byproducts.

- Temperature Control : Maintain reflux temperatures below 100°C to prevent ester hydrolysis or decarboxylation.

- Protecting Groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) during coupling, followed by deprotection with LiOH/THF/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.